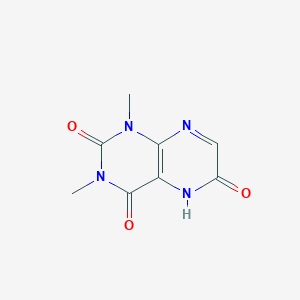
6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that combines the structural features of benzoxazole and oxadiazinone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the cyclization of appropriate precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares the benzoxazole moiety and exhibits similar biological activities.
2-Aminobenzoxazole: A simpler analog that serves as a precursor in the synthesis of more complex benzoxazole derivatives.
Uniqueness
6-(1,3-Benzoxazol-2-yl)-3-methyl-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to its combined benzoxazole and oxadiazinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62068-79-5 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-yl)-3-methyl-4H-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C11H9N3O3/c1-14-6-12-9(17-11(14)15)10-13-7-4-2-3-5-8(7)16-10/h2-5H,6H2,1H3 |
InChI Key |
GEGTVAVYQJWICJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN=C(OC1=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine)](/img/structure/B14546144.png)
![Ethanol, 2-[(3,3-diethoxypropyl)methylamino]-](/img/structure/B14546148.png)

![3,3'-[1,4-Phenylenebis(methyleneoxy)]dibenzonitrile](/img/structure/B14546162.png)
![Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-](/img/structure/B14546164.png)
![4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine](/img/structure/B14546166.png)
![4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline](/img/structure/B14546167.png)
![4-Chloro-2-[(methylsulfanyl)(phenyl)methyl]aniline](/img/structure/B14546180.png)



![1,1'-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14546202.png)

